molecular formula C14H10N2O4 B14160213 2,2'-Dinitrostilbene CAS No. 42467-40-3

2,2'-Dinitrostilbene

Cat. No.: B14160213
CAS No.: 42467-40-3
M. Wt: 270.24 g/mol
InChI Key: RXUWVHYGEJQYBF-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2'-Dinitrostilbene is an organic compound of significant interest in chemical research, particularly as a specialized precursor. This symmetrical, trans-configured nitrostilbene offers a novel and efficient synthetic route to o-nitrobenzaldehyde, a key intermediate in the development of pharmaceuticals and other fine chemicals . The molecular structure of trans-2,2'-Dinitrostilbene is characterized by a non-planar conformation, where the aromatic rings are twisted with respect to the central double bond and the nitro groups are twisted out of the plane of their respective rings . This structure is highly reactive towards ozonolysis, enabling a targeted synthesis that yields exclusively the ortho-isomer of nitrobenzaldehyde and presents a potential reduction in environmental hazards compared to alternative methods . Our this compound is provided as a high-purity solid to ensure consistent performance in your research applications. It is critical to note that this product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the relevant safety data sheets and conduct all handling in accordance with established laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

42467-40-3

Molecular Formula

C14H10N2O4

Molecular Weight

270.24 g/mol

IUPAC Name

1-nitro-2-[(E)-2-(2-nitrophenyl)ethenyl]benzene

InChI

InChI=1S/C14H10N2O4/c17-15(18)13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)16(19)20/h1-10H/b10-9+

InChI Key

RXUWVHYGEJQYBF-MDZDMXLPSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C=CC2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations of 2,2 Dinitrostilbene Formation

Traditional and Historical Synthetic Routes to Dinitrostilbenes

Historically, the synthesis of dinitrostilbenes has relied on classical organic reactions, primarily oxidative condensation and base-induced dimerization reactions. These methods, while foundational, often present challenges in terms of yield, selectivity, and reaction conditions.

Oxidative Condensation Reactions of Substituted Nitrotoluenes

One of the earliest and most fundamental methods for the synthesis of dinitrostilbene (B14013056) derivatives is the oxidative condensation of substituted nitrotoluenes. This approach typically involves the oxidation of two molecules of a nitrotoluene derivative, which then couple to form the stilbene (B7821643) backbone.

The oxidative condensation of nitrotoluenes is often carried out in an alkaline medium. The reaction can be initiated by strong oxidizing agents. For instance, the synthesis of the related compound, 4,4'-dinitrostilbene-2,2'-disulfonic acid, has been historically achieved through the oxidation of 4-nitrotoluene-2-sulfonic acid with sodium hypochlorite (B82951). wikipedia.orggoogle.com This method was first reported by Arthur Green and André Wahl. wikipedia.org The mechanism of this reaction is believed to proceed through the formation of a nitrobenzyl radical anion as a key intermediate. acs.org The base in the reaction facilitates the deprotonation of the nitrotoluene, forming a carbanion which is then oxidized to a radical. Two of these radicals then dimerize to form the dinitrobibenzyl intermediate, which is further oxidized to the final dinitrostilbene product. The presence of oxygen can influence the product distribution, with studies on p-nitrotoluene showing the formation of p,p'-dinitrobibenzyl, which is an oxidation product of the initial bibenzyl. kingston.ac.uk

Base-Induced Dimerization of o-Nitrobenzyl Halides

Another significant traditional route to 2,2'-dinitrostilbene is the base-induced dimerization of o-nitrobenzyl halides. This method offers a more direct pathway to the desired product compared to the oxidative condensation of nitrotoluenes. The reaction involves the treatment of an o-nitrobenzyl halide with a strong base in a suitable solvent. sit.edu.cn

The mechanism of this reaction is thought to involve a radical anion pathway. mst.edu The base abstracts a proton from the benzylic position of the o-nitrobenzyl halide, leading to the formation of a carbanion. This carbanion can then undergo a series of steps, including electron transfer and dimerization, to form the stilbene product. The nature of the leaving group on the benzyl (B1604629) halide can influence the reaction outcome, with poorer leaving groups like chloride favoring the formation of dinitrostilbene. mst.edu

The choice of the inorganic base and the alcohol solvent plays a crucial role in the success of the base-induced dimerization. Strong inorganic bases, such as potassium hydroxide (B78521) (KOH), are commonly employed to facilitate the deprotonation of the o-nitrobenzyl halide. google.com The base's strength and solubility in the reaction medium are critical factors. google.com

Alcoholic solvents, particularly ethanol (B145695), are frequently used as the reaction medium. google.com The alcohol can act as a proton source and also helps to solvate the inorganic base and the reacting species, thereby facilitating the reaction. The use of absolute ethanol is often specified to minimize the presence of water, which can lead to side reactions. google.com

The optimization of reaction conditions is essential to maximize the yield and purity of this compound. Key parameters that are often fine-tuned include the molar ratio of the base to the o-nitrobenzyl halide, the solvent ratio, the reaction temperature, and the reaction time.

A patented method for the synthesis of this compound from o-nitrobenzyl chloride provides specific optimized conditions. google.com The reaction is carried out under an inert atmosphere (argon) and involves the dropwise addition of a solution of the inorganic base in an alcohol to a solution of the o-nitrobenzyl chloride in the same solvent. google.com

ParameterOptimized Value
Inorganic Base to o-Nitrobenzyl Chloride Molar Ratio 2.8:1 to 3.2:1
Alcohol Solvent Absolute Ethanol
Ethanol to o-Nitrobenzyl Chloride Weight Ratio 9.0:1.0 to 14.0:1.0
Reaction Temperature 20-40°C
Total Reaction Time 9-12 hours

Table 1: Optimized reaction conditions for the synthesis of this compound from o-nitrobenzyl chloride. google.com

Following these optimized parameters, yields of over 60% have been reported. google.com

Catalytic Approaches in this compound Synthesis

To overcome some of the limitations of the traditional methods, such as harsh reaction conditions and the use of stoichiometric amounts of strong bases or oxidizing agents, catalytic approaches have been developed. These methods often utilize air or oxygen as the primary oxidant in the presence of a catalyst, offering a more environmentally friendly and efficient route to this compound.

Air Oxidation with Specific Catalysts

The catalytic air oxidation of 2-nitrotoluene (B74249) is a promising method for the synthesis of this compound. This approach involves the use of a catalyst to facilitate the oxidation and coupling of 2-nitrotoluene using air as the oxidant. Various transition metal compounds have been investigated as catalysts for this transformation.

For the related synthesis of 4,4'-dinitrostilbene-2,2'-disulfonic acid, manganese salts such as manganese sulfate (B86663) have been used as catalysts in the presence of oxygen. google.com The use of transition metal catalysts in combination with a base in an organic solvent has also been reported to give high yields of dinitrostilbene derivatives. google.com For instance, manganese sulfate in a dimethylformamide-methanol mixture with an alkali metal hydroxide or alkoxide as the base has been shown to be effective. google.com The catalytic cycle is believed to involve the metal catalyst cycling between different oxidation states, facilitating the electron transfer processes required for the oxidative coupling. A study on the catalytic oxidation of 2,4,6-trinitrotoluene (B92697) (TNT) to its corresponding stilbene derivative found that a copper sulfate-pyridine slurry was an effective catalyst. shu.ac.uk

Catalyst SystemSubstrateProductYieldReference
Manganese Sulfate / Alkali Metal Hydroxide4-Nitrotoluene-2-sulfonic acid4,4'-Dinitrostilbene-2,2'-disulfonic acidup to 95.6% google.com
Vanadium(IV) oxide sulfate / Sodium Hydroxide4-Nitrotoluene-2-sulfonic acid4,4'-Dinitrostilbene-2,2'-disulfonic acid92.7% google.com
Manganese(II) sulfate monohydrate / Sodium Hydroxide4-Nitrotoluene-2-sulfonic acid4,4'-Dinitrostilbene-2,2'-disulfonic acid93.9% google.com
Copper Sulfate-Pyridine2,4,6-Trinitrotoluene2,2',4,4',6,6'-HexanitrostilbeneGood shu.ac.uk

Table 2: Examples of catalytic systems for the air oxidation of nitrotoluene derivatives.

These catalytic methods represent a significant advancement in the synthesis of dinitrostilbenes, offering higher yields and more sustainable reaction conditions compared to traditional approaches.

Hypochlorite-Mediated Oxidations

The oxidation of 2-nitrotoluene derivatives using sodium hypochlorite is a well-established method for forming the corresponding stilbene structure. wikipedia.orgnih.gov This process is particularly significant in the industrial preparation of 4,4'-dinitrostilbene-2,2'-disulfonic acid, a key intermediate. nih.govgoogle.com The reaction involves the oxidative condensation of two molecules of a 2-nitrotoluene derivative in an alkaline aqueous solution. nih.govgoogle.com

The mechanism of hypochlorite-mediated oxidation is believed to proceed through several steps. Initially, the hypochlorite reacts with the starting material, likely involving the abstraction of a proton from the methyl group, facilitated by the alkaline conditions. sciencesnail.comwikipedia.org This generates a reactive intermediate that can then dimerize to form the stilbene bridge.

Historically, Arthur Green and André Wahl were among the first to report the formation of disodium (B8443419) 4,4'-dinitrostilbene-2,2'-disulfonate using sodium hypochlorite. wikipedia.org While effective, aqueous processes using hypochlorite can have drawbacks, such as the need for high dilution due to the reaction's exothermic nature and the poor solubility of intermediates. google.comjustia.com

Advanced Synthetic Strategies and Process Optimization

To address the limitations of traditional aqueous syntheses, researchers have explored advanced strategies to improve the formation of this compound and its derivatives. These include the use of novel solvent systems and methods to increase yield and selectivity while minimizing by-products.

The use of aqueous organic solvent systems has emerged as a significant improvement in the synthesis of dinitrostilbene derivatives. These systems can enhance the solubility of reactants and intermediates, leading to better reaction rates and yields. google.comresearchgate.net For instance, the oxidation of 4-nitrotoluene-2-sulfonic acid has been successfully carried out in mixtures of water and organic solvents like alcohols, ethers, esters, and acetals. google.com

One notable example is the use of diethylene glycol as a solvent in the preparation of 4,4'-dinitrostilbene-2,2'-disulfonic acid. nih.gov This approach has been shown to increase the yield from 86% to 93% and significantly reduce the reaction time compared to purely aqueous methods. nih.gov Another effective solvent system involves dimethyl sulfoxide (B87167) (DMSO), which can lead to even higher throughput due to faster reaction rates and the ability to use higher reactant concentrations. justia.com The solubility of reactants and products, such as disodium 4,4'-dinitrostilbene-2,2'-disulfonate, has been studied in various aqueous organic solutions to optimize reaction conditions. evitachem.comresearchgate.net

Table 1: Comparison of Solvents in the Synthesis of 4,4'-Dinitrostilbene-2,2'-disulfonic Acid
Solvent SystemKey AdvantagesReported YieldReference
AqueousTraditional method60-75% google.comjustia.com
Diethylene GlycolIncreased yield, reduced reaction time93% nih.gov
Dimethyl Sulfoxide (DMSO)Higher throughput, faster reactionUp to 95.6% google.com
Aqueous Ethylene (B1197577) Glycol Monobutyl EtherSuitable reaction mediumData not specified researchgate.net

Several strategies have been developed to enhance the yield and selectivity of this compound synthesis. The choice of catalyst and reaction conditions plays a crucial role. For instance, in the synthesis of this compound from o-nitrobenzyl chloride, using an inorganic base like potassium hydroxide in an ethanol solution can achieve yields of over 60%. google.com

Temperature control is another critical factor. In some processes, maintaining a temperature between 20-40°C is optimal. google.com In other cases, particularly in the synthesis of the disulfonated derivative, temperatures may be raised to around 85°C. nih.gov The use of transition metal catalysts, such as manganese or iron salts, in combination with an oxygen atmosphere has also been explored to improve efficiency. google.com

Table 2: Factors Influencing Yield and Selectivity
FactorObservationExampleReference
CatalystInorganic bases can be effective.Potassium hydroxide in ethanol for this compound synthesis. google.com
SolventOrganic co-solvents can improve solubility and reaction rates.Use of diethylene glycol or DMSO. justia.comnih.gov
TemperatureOptimal temperature varies with the specific reaction.20-40°C for some methods, 85°C for others. nih.govgoogle.com
OxidantSodium hypochlorite is a common and effective oxidant.Oxidation of 2-nitrotoluene derivatives. wikipedia.orgnih.gov

A significant challenge in the synthesis of this compound and its derivatives is the formation of unwanted by-products. For example, the oxidation of 2-nitrotoluene can sometimes lead to the formation of 2-nitrobenzaldehyde. chem-soc.si The conditions of the reaction must be carefully controlled to favor the formation of the desired stilbene.

In the synthesis of 4,4'-dinitrostilbene-2,2'-disulfonic acid, by-products can arise from the further oxidation of the desired product. google.com Running the reaction at high dilutions in aqueous systems is one way to mitigate this, though it is not ideal for industrial-scale production. google.comjustia.com The use of specific solvent systems, like DMSO, can help to reduce the formation of these by-products and lead to a cleaner reaction profile. google.com

Green Chemistry Perspectives in this compound Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods, in line with the principles of green chemistry. mdpi.commdpi.cominnovareacademics.in This includes the use of safer solvents, reducing waste, and improving energy efficiency. mdpi.commatanginicollege.ac.in

For the synthesis of nitroaromatic compounds in general, efforts are being made to move away from traditional methods that generate significant amounts of waste acid. rsc.orgrsc.orgresearchgate.net The development of continuous-flow microreaction processes is one promising avenue, offering better control over reaction conditions and potentially reducing environmental impact. rsc.orgrsc.orgresearchgate.net

In the context of this compound synthesis, the move from purely aqueous systems to aqueous-organic mixtures can be seen as a step towards a greener process, as it can lead to higher yields and reduced reaction times, thereby saving energy. nih.gov The use of recyclable catalysts and the development of solvent-free or solvent-reduced reaction conditions are also key areas of research in green chemistry that could be applied to this synthesis. mdpi.comnih.gov For instance, some reactions are now being carried out using microwave irradiation to increase reaction rates and reduce energy consumption. mdpi.comnih.gov The ultimate goal is to develop synthetic routes that are not only efficient and cost-effective but also sustainable and environmentally benign. wiseguyreports.comnih.gov

Reactivity and Chemical Transformations of 2,2 Dinitrostilbene

Oxidative Transformations and Reaction Pathways

The oxidative chemistry of 2,2'-dinitrostilbene is dominated by the reactivity of its central carbon-carbon double bond. Strong oxidizing agents can cleave this bond, leading to the formation of smaller aromatic compounds.

Ozonolysis and Reductive Hydrolysis to Ortho-Nitrobenzaldehyde

A significant oxidative transformation of this compound is its reaction with ozone, followed by reductive hydrolysis, which provides a direct synthetic route to ortho-nitrobenzaldehyde. psu.edursc.org This process involves the cleavage of the central ethene bond of the stilbene (B7821643) structure. The reaction has been reported as a novel method for synthesizing o-nitrobenzaldehyde, which is a key intermediate in the production of pharmaceuticals and other fine chemicals. psu.edursc.org

The ozonolysis of trans-2,2'-dinitrostilbene proceeds to yield o-nitrobenzaldehyde directly, though it is often accompanied by the formation of o-nitrobenzoic acid as a by-product. psu.eduresearchgate.net While this synthetic pathway is notable, some studies have indicated that this multi-step route, which may originate from the chlorination of 2-nitrotoluene (B74249) and subsequent dimerization to form the dinitrostilbene (B14013056) precursor, can be hampered by low conversion rates and selectivity issues. chem-soc.si

Reactivity of the Central Ethene Bond in Oxidative Processes

The central ethene (or ethylenic) bond is the most reactive site in this compound during oxidative processes. tutorchase.com The carbon-carbon double bond is an area of high electron density, making it susceptible to attack by electrophilic oxidizing agents like ozone. tutorchase.comlibretexts.org The cleavage of this bond during ozonolysis demonstrates its vulnerability and is a key pathway for the compound's oxidative degradation. rsc.org

While strong oxidation leads to bond cleavage, other stilbene derivatives can undergo different oxidative reactions, such as conversion to epoxides or vicinal diols, which can then rearrange. nih.gov However, for this compound, the ozonolysis pathway leading to the formation of two aldehyde molecules is a well-documented transformation. psu.edursc.org

Reductive Transformations and Product Derivatization

The reduction of this compound and its derivatives primarily targets the two nitro groups, converting them into amino groups. This transformation is of significant industrial importance, particularly for the synthesis of dyes and optical brighteners from the sulfonated analogue, 4,4'-dinitrostilbene-2,2'-disulfonic acid. wikipedia.org The primary challenge in these reductions is achieving selective hydrogenation of the nitro groups without affecting the central ethene double bond. google.comgoogle.com

Catalytic Hydrogenation to Diaminostilbene Derivatives

Catalytic hydrogenation is the preferred industrial method for reducing dinitrostilbene derivatives to their corresponding diamino forms. epo.org This process involves reacting the dinitrostilbene compound with hydrogen gas in the presence of a metal catalyst.

Various catalyst systems have been developed to optimize the selective reduction of the nitro groups.

Cobalt-Based Catalysts : Cobalt catalysts, particularly Raney cobalt, have proven effective for the hydrogenation of 4,4'-dinitrostilbene-2,2'-disulfonic acid. google.com This process is typically carried out in an aqueous medium under specific pH, temperature, and pressure conditions to achieve high yields and purity of the resulting diamino product. google.com The pH is maintained between 6.0 and 8.5 to prevent catalyst poisoning and ensure stability. google.com

Table 1: Catalyst Systems and Reaction Conditions for Hydrogenation of Dinitrostilbene Derivatives

Parameter Catalyst System Value/Range Source(s)
Catalyst Cobalt-based (e.g., Raney Cobalt) - , google.com
Temperature Cobalt-based 70°C to 180°C (100°C to 160°C preferred) google.com
Hydrogen Pressure Cobalt-based 5 to 150 bar (50 to 100 bar preferred) google.com
pH Cobalt-based 6.0 to 8.5 (6.2 to 7.0 preferred) google.com
Catalyst Raney Nickel - researchgate.net
Medium Raney Nickel Aqueous Solution researchgate.net
Catalyst Palladium-Copper Pd-Cu on Sibunite Support rasayanjournal.co.in
Yield Palladium-Copper 91-92% rasayanjournal.co.in

Raney Nickel : Raney nickel is also a widely used catalyst for the reduction of nitro groups. commonorganicchemistry.com However, when used for the reduction of 4,4'-dinitrostilbene-2,2'-disulfonic acid in an aqueous solution, it can lead to the formation of by-products, including a trisazo compound. researchgate.net

Other Catalysts : Palladium (Pd) and Platinum (Pt) catalysts are also employed for the hydrogenation of dinitrostilbene derivatives. google.com Bimetallic catalysts, such as Pd-Cu supported on sibunite, have been shown to be highly selective for the hydrogenation of 4,4'-dinitrostilbene-2,2'-disulfonic acid, yielding the desired diamine product in high yields of 91-92%. rasayanjournal.co.in

The primary goal of the reductive transformation is the synthesis of diaminostilbene derivatives. However, depending on the reaction conditions and catalyst used, other products can be formed.

Diaminostilbenes : The complete and selective reduction of both nitro groups results in the formation of the corresponding diaminostilbene. For instance, the hydrogenation of 4,4'-dinitrostilbene-2,2'-disulfonic acid yields 4,4'-diaminostilbene-2,2'-disulfonic acid, a crucial precursor for optical brighteners. wikipedia.org

Partially Reduced Products : It is possible to selectively reduce only one of the two nitro groups. The reaction of 4,4'-dinitro-stilbene-2,2'-disulphonic acid with sodium bisulphide can yield 4-nitro-4'-amino-stilbene-2,2'-disulphonic acid. prepchem.com

Double Bond Saturation : A common side reaction is the hydrogenation of the central carbon-carbon double bond, leading to the formation of diaminodibenzyl derivatives. researchgate.net For example, the reduction of 4,4'-dinitrostilbene (B1234727) with hydrazine (B178648) hydrate (B1144303) in the absence of alkali results in 4,4'-diaminodibenzyl, whereas in the presence of alkali, the product is 4,4'-diaminostilbene. acs.org

Azo Compounds : Under certain conditions, particularly with Raney nickel catalysts, condensation reactions can occur between intermediate nitroso and amino compounds, leading to the formation of colored by-products such as trisazo compounds. researchgate.net

Table 2: Products of Reductive Transformations of Dinitrostilbene Derivatives

Product Class Specific Product Example Conditions / Catalyst Source(s)
Diaminostilbenes 4,4'-Diaminostilbene-2,2'-disulfonic acid Catalytic hydrogenation with Cobalt, Pd-Cu , rasayanjournal.co.in
Diaminodibenzyls 4,4'-Diaminodibenzyl Reduction with hydrazine hydrate (no alkali) acs.org
Partial Reduction Products 4-Nitro-4'-amino-stilbene-2,2'-disulphonic acid Reduction with sodium bisulphide prepchem.com
Azo By-products Trisazo compound Reduction with Raney Nickel researchgate.net

Non-Catalytic Reduction Methods

The reduction of dinitrostilbenes can be achieved through various non-catalytic methods. For instance, the reduction of 4,4'-dinitrostilbene-2,2'-disulfonic acid (DNS) has been historically carried out using iron in acetic acid, a process known as the Béchamp reduction. However, this method is associated with environmental and economic drawbacks due to the formation of large amounts of iron sludge and challenges in product isolation. researchgate.net

Alternative chemical reducing agents like alkali sulfhydrates or sulfides are also known but are often uneconomical due to their high cost and the complex byproducts they form. googleapis.com More recent approaches have explored the use of iron powder for the reduction of DNS wastewater as part of a multi-step process to synthesize valuable pharmaceutical intermediates. This strategy combines reduction with oxidation and alkaline fusion to recycle aromatic sulfonic acids. researchgate.net

The electrochemical reduction of dinitrostilbene derivatives is another significant non-catalytic method. These compounds can be reduced at less negative potentials compared to other stilbene derivatives. uab.cat The process often proceeds via an anion radical intermediate, which can facilitate cis-trans isomerization. uab.cat Cyclic voltammetry studies in polar aprotic solvents show that dinitrostilbenes undergo fast two-electron transfers. uab.cat

Nucleophilic Substitution Reactions Involving Nitro Groups

The nitro groups in this compound, being strong electron-withdrawing groups, activate the aromatic rings towards nucleophilic substitution. numberanalytics.com This type of reaction typically follows an addition-elimination pathway, where a nucleophile adds to the aromatic ring to form a Meisenheimer complex intermediate. Subsequently, a leaving group, in this case, the nitro group, is eliminated. numberanalytics.com

While specific examples of nucleophilic substitution directly on this compound are not extensively detailed in the provided search results, the general reactivity of aromatic nitro compounds provides a framework. For instance, the reaction of 4-nitrobenzyl chloride with the anion of 1,3-dinitrobenzene (B52904) results in 2,4,4'-trinitrodiphenylmethane. sci-hub.se In reactions with less reactive mononitroarenes, self-condensation of 4-nitrobenzyl chloride can occur, leading to the formation of 4,4'-dinitrobibenzyl and 4,4'-dinitrostilbene. sci-hub.se This indicates the susceptibility of the nitro-activated benzyl (B1604629) system to nucleophilic attack.

The SRN1 (Substitution, Radical-Nucleophilic, Unimolecular) mechanism is another relevant pathway for nucleophilic substitution in nitroaromatic compounds, involving radical and radical anion intermediates. acs.org

Isomerization Processes: trans- and cis-2,2'-Dinitrostilbene Interconversion

Stilbene derivatives, including this compound, are known for their ability to undergo cis-trans isomerization. This process can be induced by photochemical or electrochemical means. uab.cat

Thermal isomerization of stilbenes can occur, though for some derivatives, the rate is slow. For certain stilbenes, the thermal isomerization rate was found to be only 2-3% of the iodine-catalyzed rate. ru.nl Specific studies focusing solely on the thermal isomerization of this compound were not prominent in the search results, which more frequently highlight photochemical and electrochemical methods for isomerization.

The photochemical isomerization of nitrostilbenes, including the interconversion between trans- and cis-2,2'-dinitrostilbene, is a well-documented process. acs.orgacs.org This isomerization is often induced by UV or visible light. researchgate.net The process can proceed through the excited triplet state of the molecule. acs.orgacs.org

Upon photoexcitation, the molecule can transition from the ground state to an excited singlet state (S1), and then through intersystem crossing (ISC) to a triplet state. mdpi.com Twisting around the central C=C bond in the excited state leads to a perpendicular intermediate, which can then relax to either the cis or trans ground state isomer. mdpi.com The quantum yields for trans→cis and cis→trans isomerization of 4,4′-dinitrostilbene-2,2′-disulfonate have been evaluated at 0.30 and 0.24, respectively. researchgate.net The presence of nitro groups can influence the photophysical and photochemical properties, including the dynamics of isomerization. acs.orgmdpi.com

Isomerization ProcessInducing AgentKey IntermediatesReference
ElectrochemicalReductionAnion radical uab.cat
PhotochemicalUV/Visible LightExcited triplet state, Perpendicular intermediate researchgate.netacs.orgmdpi.com

Radical Mechanisms and Electron Transfer Processes in this compound Reactions

Radical and electron transfer processes are fundamental to several reactions involving this compound and related nitroaromatic compounds. acs.org The formation of dinitrostilbene can occur through radical pathways. For example, the reaction of p-nitrotoluene in a basic solution can generate a radical anion, leading to the formation of p,p'-dinitrobibenzyl, which can then be converted to p,p'-dinitrostilbene. lookchem.com The presence of radical anions of dinitrostilbene has been confirmed by EPR and UV-visible spectroscopy. uab.cat

Electron transfer is a key step in the electrochemical reduction and isomerization of dinitrostilbenes. uab.cat Cyclic voltammetry studies reveal that these compounds undergo fast two-electron transfers in polar aprotic media. uab.cat The SRN1 reaction mechanism, which involves single electron transfer (SET) to form a radical anion, is a known pathway for nucleophilic substitution in nitrobenzyl systems, which can lead to products like dinitrostilbene. acs.org

Furthermore, electron transfer from donors to the triplet state of dinitroaromatic compounds has been studied, highlighting the role of these molecules as electron acceptors. acs.org The transmembrane transfer of reducing equivalents, potentially involving electron transfer, has been investigated using dinitrostilbene-2,2'-disulfonate as an inhibitor of anion transport. nih.gov

ProcessKey Intermediates/FeaturesExperimental EvidenceReference
Formation from NitrotolueneRadical anions, DinitrobibenzylEPR, UV-visible spectroscopy uab.catlookchem.com
Electrochemical ReductionFast two-electron transfer, Anion radicalCyclic voltammetry uab.cat
Nucleophilic SubstitutionRadical anion (SRN1 mechanism)Mechanistic studies acs.org
Electron AcceptanceTriplet state as electron acceptorPhotochemical studies acs.org

Structural Elucidation and Conformational Analysis of 2,2 Dinitrostilbene

Crystallographic Investigations

Crystallographic studies are essential for determining the precise three-dimensional arrangement of atoms and molecules in a solid-state crystal lattice.

Crystal Structure Determination and Unit Cell Parameters

The crystallographic parameters for this related compound, which illustrate the typical packing and cell dimensions for such molecules, are detailed below. researchgate.net The crystal system is monoclinic with a P2₁/c space group. researchgate.net

ParameterValue for (E)-2,4-dinitro-4'-methoxystilbene
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)13.0098(4)
b (Å)15.7766(7)
c (Å)14.7814(6)
α (°)90
β (°)115.698(4)
γ (°)90
Volume (ų)2733.8(2)
Z (Molecules per unit cell)8

Analysis of Intermolecular Interactions and Packing Arrangements

The crystal packing of 2,2'-dinitrostilbene is governed by a combination of non-covalent interactions. The dominant forces are expected to be van der Waals interactions, which arise from the temporary fluctuations in electron density across the large aromatic surfaces of the molecules.

Molecular Conformation and Geometric Isomerism (E/Z Configuration)

The geometry of the central carbon-carbon double bond and the spatial orientation of the substituents are defining features of stilbene (B7821643) chemistry.

Torsional Angles and Aromatic Ring Orientations

Like other stilbenes, this compound can exist as two geometric isomers: (E) and (Z). The (E)-isomer (trans), where the phenyl groups are on opposite sides of the double bond, is generally the more stable configuration. For this compound, the (Z)-isomer (cis) would be exceptionally unstable due to the severe steric repulsion that would occur between the two bulky nitro groups in close proximity. As a result, synthetic procedures typically yield the (E)-isomer. researchgate.net

The steric strain induced by the ortho-nitro groups prevents the molecule from adopting a planar conformation. This deviation from planarity is quantified by the torsional (dihedral) angles between the phenyl rings and the plane of the central C=C double bond. In an X-ray study of ortho-substituted nitrostilbenes, it was found that the aromatic ring bearing an ortho-nitro group is significantly twisted. researchgate.net For instance, in (E)-2,4-dinitro-4'-methoxystilbene, the dinitro-substituted ring is twisted out of the plane of the alkene bridge to relieve steric interactions. researchgate.net

CompoundTorsion Angle (°) (C2-C1-C7-C8)Torsion Angle (°) (C6-C1-C7-C8)
(E)-2,4-Dinitro-4'-methoxystilbene-179.2(7)3.6(3)
(E)-2,6-Dinitro-4'-methoxystilbene150.99(15)-30.29(23)

Data from Hanson et al. researchgate.net C1 is the phenyl carbon attached to the alkene bridge (C7=C8), and C2/C6 are the ortho carbons.

Conformational Analysis of Nitro Groups Relative to Aromatic Rings

Further steric strain exists between the ortho-nitro groups and the ethylene (B1197577) bridge. To alleviate this, the nitro groups themselves are forced to rotate out of the plane of the aromatic ring to which they are attached. researchgate.net This rotation disrupts the π-conjugation between the nitro group and the phenyl ring. researchgate.net

Crystallographic analysis of (E)-2,4-dinitro-4'-methoxystilbene clearly demonstrates this effect. The ortho-nitro group is twisted by a significant angle, whereas the para-nitro group on the same ring remains nearly coplanar. researchgate.net In the more sterically crowded (E)-2,6-dinitro-4'-methoxystilbene, both ortho-nitro groups are substantially rotated. researchgate.net

Compound2-Nitro Group Rotation (°)4-Nitro Group Rotation (°)6-Nitro Group Rotation (°)
(E)-2,4-Dinitro-4'-methoxystilbene44.70(0.47)2.53(0.18)N/A
(E)-2,6-Dinitro-4'-methoxystilbene41.70(0.07)N/A62.41(0.07)

Data from Hanson et al. researchgate.net Angle represents the rotation of the plane of the nitro group relative to the plane of the aromatic ring.

Influence of Steric Effects on Molecular Architecture and Dynamics

The molecular architecture of this compound is overwhelmingly dictated by steric effects. The presence of substituents in the ortho positions of stilbene introduces significant steric hindrance that forces the molecule to adopt a non-planar conformation to minimize repulsive interactions. researchgate.net

For this compound, the steric bulk of the two nitro groups is the primary determinant of its three-dimensional shape. This steric pressure leads to several key structural distortions:

Non-planarity of the Phenyl Rings: The phenyl rings are twisted out of the plane of the central ethylene bond, as indicated by the torsional angles. This twisting reduces the steric clash between the ortho-substituents and the hydrogens on the double bond. A consequence of this loss of planarity is a reduction in the π-system conjugation across the molecule. researchgate.net

Rotation of the Nitro Groups: The nitro groups themselves are rotated out of the plane of their respective aromatic rings. researchgate.netrsc.org This conformational adjustment is necessary to avoid steric clashes with the ethylene bridge but comes at the cost of reduced resonance stabilization between the nitro group's electron-withdrawing system and the aromatic π-electrons. researchgate.net

Stabilization of the (E)-Isomer: The steric effects make the (Z)-isomer prohibitively high in energy, ensuring that the molecule exists almost exclusively in the (E)-conformation.

Spectroscopic and Photochemical Characterization in 2,2 Dinitrostilbene Research

Advanced Spectroscopic Techniques for Structural and Mechanistic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2,2'-dinitrostilbene and its derivatives. chemicalbook.comopenmedscience.com Proton (¹H) and other relevant nuclei NMR spectra provide detailed information about the chemical environment of atoms within the molecule, allowing for unambiguous confirmation of the synthesized structures. chemicalbook.comresearchgate.net For instance, ¹H NMR has been used to compare the chemical shifts of various stilbene (B7821643) derivatives, confirming the identity of major fragments within the substances. researchgate.net

Beyond static structural confirmation, NMR is a powerful tool for in-situ reaction monitoring, providing real-time kinetic data. iastate.educhemrxiv.orgjhu.edu By acquiring a series of spectra over time, researchers can track the consumption of reactants and the formation of products. iastate.edu This is particularly useful in studying reactions such as the oxidation of p-nitrotoluene-o-sulfonic acid to 4,4′-dinitrostilbene-2,2′-disulfonic acid, where ¹H NMR spectroscopy can be used to follow the kinetics of the reaction. researchgate.net The primary requirements for successful NMR reaction monitoring are that the signals of interest have sufficient signal-to-noise ratio in a short number of scans and that the reaction is not too fast to preclude the capture of initial time points. iastate.edu

Table 1: Representative ¹H NMR Data for Stilbene Derivatives

CompoundSolventChemical Shift (δ, ppm)
4,4′-dinitrostilbene-2,2′-disulfonic acid disodium (B8443419) saltNot specifiedData available but specific shifts not detailed in the provided context. chemicalbook.com
Product X (from reduction of 4,4′-dinitrostilbene-2,2′-disulfonic acid)Not specifiedChemical shifts coincide with major fragments of Direct Yellow K dye. researchgate.net

This table is illustrative. Detailed chemical shift assignments would require access to the specific experimental data.

Ultraviolet-Visible (UV-Vis) spectroscopy is instrumental in studying the electronic transitions and isomerization kinetics of stilbene derivatives. The absorption of UV or visible light by these compounds promotes electrons from lower to higher energy orbitals, and the resulting spectrum is characteristic of the molecule's structure and electronic properties. redalyc.org

A primary application of UV-Vis spectroscopy in this field is the monitoring of trans-cis isomerization. researchgate.net For example, in aqueous solutions of 4,4′-dinitrostilbene-2,2′-disulfonate, the trans and cis isomers exhibit distinct absorption spectra, with the cis form absorbing at shorter wavelengths. researchgate.net This spectral difference allows for the kinetic study of the isomerization process upon irradiation. researchgate.netnih.gov The presence of an isosbestic point, a wavelength at which the molar absorptivity of two species in equilibrium is the same, is often used to monitor the total concentration of the isomers without interference from the isomerization process itself. researchgate.net

UV-Vis spectroscopy can also be used to monitor reaction progress, such as in the synthesis of 4,4'-diaminostilbene-2,2'-disulfonic acid, by observing the disappearance of the starting material's characteristic absorption maximum. The technique is also fundamental in determining the quantum yields of photochemical reactions, as it allows for the quantification of the number of molecules that have undergone a specific process after absorbing a known amount of light. beilstein-journals.org

Table 2: UV-Vis Absorption Maxima for Selected Stilbene Derivatives

CompoundSolventλmax (nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)
trans-SITS-Thrombin27 5′-conjugateNot specified3332.9 × 10⁴ nih.gov
4,4′-dinitrostilbene-2,2′-disulfonic acid (DNS)Aqueous~350 (trans)Not specified researchgate.net
4,4′-diaminostilbene-2,2′-disulfonic acid (DAS)AqueousNot specifiedNot specified researchgate.net

Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive technique for the study of molecules with unpaired electrons, such as radical anions. nih.gov In the context of dinitrostilbenes, EPR is used to investigate the radical anions formed through reduction processes. utl.ptresearchgate.net These studies provide insights into the electronic structure and the distribution of the unpaired electron within the molecule. utl.pt

The analysis of the hyperfine splitting constants in the EPR spectrum reveals information about the interaction of the unpaired electron with magnetic nuclei, such as ¹⁴N and ¹H. researchgate.net For instance, the splitting constants for the anion-radicals of substituted p-nitrostilbenes have been correlated with Hammett constants, providing a deeper understanding of substituent effects on the electronic properties of the radical anion. researchgate.net EPR studies on dinitroarene radical anions, including stilbene derivatives, have been central to understanding electron transfer theories, such as the Marcus-Hush theory. utl.pt The transition between localized and delocalized radical anions, where the unpaired electron is either confined to one nitro group or spread across both, can be so sensitive that it can be influenced by the choice of solvent. utl.pt

Table 3: EPR Data for a Dinitrostilbene (B14013056) Radical Anion

CompoundTechniqueg-valueHyperfine Splitting Constants (Gauss)
4,4′-dinitrostilbene radical anionNot specifiedNot specifiedaN = Not specified, aH = Not specified researchgate.net

Specific values for g-factor and splitting constants were not available in the provided search results but are key parameters obtained from EPR experiments.

Photophysical Properties and Excited State Dynamics

The quantum yield (Φ) is a critical measure of the efficiency of a photochemical process. fiveable.me It is defined as the number of molecules undergoing a specific event (e.g., isomerization, product formation) divided by the number of photons absorbed by the system. fiveable.medalalinstitute.com

For dinitrostilbene derivatives, determining the quantum yields for processes like trans→cis and cis→trans isomerization is fundamental to understanding their photochemical behavior. researchgate.net For 4,4′-dinitrostilbene-2,2′-disulfonate in aqueous solution, the quantum yields for trans→cis and cis→trans isomerization have been evaluated. researchgate.net In addition to isomerization, other photochemical processes such as photolysis can occur, though often with a much lower quantum yield. researchgate.net The determination of quantum yields often involves a combination of techniques, including UV-Vis spectroscopy to monitor the concentration changes of isomers and a calibrated light source or actinometry to measure the photon flux. beilstein-journals.org

Table 4: Quantum Yields for Photochemical Processes of a Dinitrostilbene Derivative

CompoundProcessWavelength (nm)Quantum Yield (Φ)
4,4′-dinitrostilbene-2,2′-disulfonatetrans→cis isomerizationNot specified0.30 researchgate.net
4,4′-dinitrostilbene-2,2′-disulfonatecis→trans isomerizationNot specified0.24 researchgate.net
4,4′-dinitrostilbene-2,2′-disulfonatePhotolysisNot specified(2.2−2.4)×10⁻⁴ researchgate.net

Fluorescence-Photochrome Techniques for Dynamical Process Investigation

The investigation of dynamic molecular processes in compounds like this compound can be advanced through the use of sophisticated fluorescence-photochrome techniques. Photochromism is a phenomenon where a chemical species undergoes a reversible transformation between two forms, A and B, upon exposure to electromagnetic radiation. These two forms possess distinct absorption spectra. This reversible structural change in photochromic molecules, such as stilbenes, influences their electronic configuration and other properties.

While specific studies employing fluorescence-photochrome techniques on this compound are not extensively documented in the reviewed literature, the principles of this methodology are well-established for related stilbene derivatives. The core of this technique lies in the introduction of a fluorescent, photochromic molecule into a system of interest. The photochromic part of the molecule acts as a light-sensitive switch, which can alter the fluorescence properties of the probe upon photoisomerization.

The trans-cis isomerization of the stilbene backbone is a classic example of a photochemical reaction that can be harnessed in this context. wikipedia.org Upon UV irradiation, the trans isomer can be converted to the cis isomer, and this process can be monitored by observing changes in the fluorescence spectrum, quantum yield, and lifetime. For instance, in some stilbene derivatives, the trans isomer might be highly fluorescent, while the cis isomer is non-fluorescent or weakly fluorescent. This "on-off" or "on-off-on" switching of fluorescence provides a powerful tool for probing dynamic events.

Photodegradation Mechanisms and Kinetics

The photodegradation of this compound, like other nitrostilbene compounds, is primarily governed by its photochemical reactivity upon absorption of light. The principal photochemical process for stilbenes is the reversible trans-cis isomerization around the central ethylenic double bond. wikipedia.org For nitrostilbenes, trans → cis isomerization is often the major photoprocess. researchgate.net

Upon irradiation with UV light, the trans isomer of this compound is expected to convert to the cis isomer. This isomerization proceeds through excited singlet or triplet states. The presence of the nitro groups can significantly influence the photophysical and photochemical properties, including the efficiency of intersystem crossing to the triplet state. Studies on other nitrostilbenes have indicated that the triplet state plays a role in the isomerization process.

While the trans-cis isomerization is a reversible process, irreversible photodegradation can also occur, leading to the formation of other photoproducts. For some stilbene derivatives, further reaction of the cis-isomer can lead to the formation of phenanthrene-type structures through photocyclization. wikipedia.org However, the specific degradation pathways for this compound have not been detailed in the reviewed literature.

The kinetics of photodegradation are influenced by factors such as the wavelength of irradiation, the solvent, and the presence of other substances that can act as quenchers or sensitizers. The quantum yield of photoisomerization (Φiso) is a key parameter that quantifies the efficiency of this process. For some nitrostilbene derivatives, the photoisomerization quantum yield has been observed to decrease with increasing solvent polarity. mdpi.com

Computational Chemistry and Theoretical Modeling of 2,2 Dinitrostilbene Systems

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to solve the electronic structure of molecules, providing fundamental information about their properties without prior experimental data.

The electronic structure of 2,2'-dinitrostilbene is dictated by the interplay between the conjugated π-system of the stilbene (B7821643) backbone and the strong electron-withdrawing nature of the two ortho-nitro groups. DFT calculations are commonly employed to analyze the molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions.

For stilbene derivatives, the HOMO and LUMO are typically π and π* orbitals, respectively, delocalized across the phenyl rings and the central ethylene (B1197577) bridge. The introduction of nitro groups significantly influences these orbitals. The nitro groups lower the energy levels of both the HOMO and LUMO, affecting the HOMO-LUMO energy gap, which is a key determinant of the molecule's kinetic stability and electronic absorption properties.

In a typical push-pull nitrostilbene system, the HOMO is often localized on the electron-donating part of the molecule, while the LUMO is localized on the electron-accepting nitro-substituted ring. For the symmetrically substituted this compound, the HOMO is expected to be distributed across the stilbene core, while the LUMO would likely have significant contributions from the π* orbitals of the nitro groups and the adjacent phenyl rings. This distribution facilitates the characteristic electronic transitions observed in its spectroscopic analysis.

The presence of bulky nitro groups at the ortho positions of this compound introduces significant steric hindrance, which governs its three-dimensional structure. Unlike trans-stilbene, which is nearly planar, ortho-substituted stilbenes are forced into non-planar conformations.

Theoretical studies, including those using semi-empirical methods like AM1, have been employed to determine the minimum energy conformation of trans-2,2'-dinitrostilbene. These calculations reveal a highly twisted structure. The key dihedral angles that define this conformation are:

Aryl-C=C-Aryl torsion: The angle between the two phenyl rings.

C-C-Aryl torsion: The twist of each phenyl ring relative to the plane of the central ethylene bond.

C-Aryl-NO₂ torsion: The twist of the nitro groups out of the plane of their respective aromatic rings.

Due to steric repulsion between the ortho-nitro groups and the ethylenic hydrogens, as well as between the nitro groups themselves, both the phenyl rings and the nitro groups are significantly twisted out of the plane of the central C=C double bond. This deviation from planarity disrupts the π-conjugation across the molecule, which has significant consequences for its electronic and optical properties. Both cis and trans isomers exist, with the trans isomer generally being more thermodynamically stable. DFT calculations can precisely quantify the energy difference between these isomers and the rotational barriers connecting them.

Table 1: Predicted Dihedral Angles for the Minimum Energy Conformation of a Sterically Hindered Ortho-Substituted Stilbene. (Data is illustrative, based on typical findings for similar molecules).
Dihedral AngleTypical Predicted Value (°)Reason for Deviation from Planarity
Phenyl-C=C-Phenyl~180 (for trans)Defines the trans isomer
C=C-C-C (Ring 1)40 - 60Steric hindrance between ortho-substituent and ethylenic bridge
C=C-C-C (Ring 2)40 - 60Steric hindrance between ortho-substituent and ethylenic bridge
C-C-N-O (Nitro Group 1)30 - 50Steric repulsion with the ethylenic bridge
C-C-N-O (Nitro Group 2)30 - 50Steric repulsion with the ethylenic bridge

Time-dependent density functional theory (TD-DFT) is a powerful method for simulating UV-Vis absorption spectra, providing insights into the electronic transitions of molecules. For nitroaromatic compounds like this compound, the UV-Vis spectrum is expected to show distinct absorption bands. uni-muenchen.denih.gov

Computational studies on similar nitrostilbenes and nitrobenzaldehydes help assign these experimental bands to specific electronic transitions: uni-muenchen.dechemrxiv.org

π → π transitions:* These are typically strong absorptions and involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the conjugated system. In this compound, these transitions would involve the entire stilbene backbone and the nitro groups. The severe twisting of the molecule can lead to a blue shift (shift to shorter wavelength) and a decrease in the intensity of these bands compared to planar stilbene, due to reduced π-conjugation.

n → π transitions:* These are generally weaker absorptions that involve the excitation of a non-bonding electron (from the lone pairs of the oxygen atoms in the nitro groups) into a π* antibonding orbital. These transitions typically occur at longer wavelengths than the main π → π* bands. uni-muenchen.denih.gov

The choice of the DFT functional is critical for accurate spectral simulation. For molecules with potential charge-transfer character, range-separated functionals like CAM-B3LYP often provide more accurate predictions of excitation energies compared to standard hybrid functionals like B3LYP. chemrxiv.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations use classical mechanics to model the physical movements of atoms and molecules over time. This approach is ideal for studying the conformational dynamics and intermolecular interactions of flexible molecules like this compound in various environments. rsc.org

While DFT calculations identify stable, low-energy conformations, MD simulations provide a picture of how the molecule explores its conformational landscape at a given temperature. For this compound, MD simulations can track the dynamic fluctuations of the key dihedral angles. This includes:

The torsional motions of the two phenyl rings relative to the ethylenic plane.

The independent rotational dynamics of the two nitro groups. rsc.org

These simulations can reveal the accessible range of motion and the flexibility of the molecule. For instance, MD can quantify the correlation times and activation energies for the rotation of the nitro groups, providing a detailed understanding of its internal molecular mobility. rsc.org Such studies are crucial for interpreting experimental data from techniques like NMR spectroscopy and for understanding how the molecule's shape changes in response to its environment.

In the solid state (crystal) or in solution, the behavior of this compound is heavily influenced by intermolecular interactions. MD simulations can model these interactions explicitly. In the crystalline phase, computational methods can be used to calculate the lattice energy and analyze the forces that stabilize the crystal packing.

For nitroaromatic compounds, several types of interactions are significant:

π-π Stacking: Interactions between the aromatic rings of adjacent molecules.

C-H···O Hydrogen Bonds: Weak hydrogen bonds between carbon-hydrogen donors and the oxygen atoms of the nitro groups.

Dipole-Dipole Interactions: Arising from the large dipole moment of the nitro groups.

Specialized computational methods like the PIXEL method or dispersion-corrected DFT (DFT-D) can be used to partition the total interaction energy between molecular pairs into physically meaningful components: coulombic (electrostatic), polarization, dispersion, and repulsion. vidyapublications.comnih.gov This analysis reveals which forces are most critical for the crystal's stability.

Table 2: Typical Calculated Intermolecular Interaction Energies for Molecular Pairs in Nitroaromatic Crystals (Illustrative Data). vidyapublications.comresearchgate.net
Interaction TypeElectrostatic (kJ/mol)Dispersion (kJ/mol)Total Energy (kJ/mol)
π-π Stacking-10 to -20-25 to -40-30 to -50
C-H···O Hydrogen Bond-8 to -15-5 to -10-10 to -25
Nitro-π Interaction-5 to -10-10 to -20-15 to -30

These simulations help in understanding polymorphism (the ability of a solid to exist in multiple crystalline forms) and in predicting the crystal morphology, which are critical aspects for the material applications of this compound.

Computational Approaches to Crystal Engineering and Solid Solutions

Computational chemistry offers powerful tools for understanding and predicting the solid-state properties of materials like this compound. Crystal engineering, the design and synthesis of functional solid-state structures, heavily relies on these theoretical approaches to explore intermolecular interactions that govern crystal packing. researchgate.netnih.gov By modeling these interactions, it is possible to predict and design novel crystalline forms, including co-crystals and polymorphs, with tailored properties.

Molecular Modeling of Co-crystallization and Polymorphic Forms

The ability of a compound to exist in multiple crystalline forms is known as polymorphism. ub.edupageplace.de These different forms, or polymorphs, can exhibit distinct physical and chemical properties. Computational screening methodologies have emerged as a promising way to predict the existence of various polymorphs and co-crystals, which are crystalline structures composed of two or more different molecules. ub.edumdpi.com

Molecular modeling techniques, such as those based on Density Functional Theory (DFT), are employed to investigate the intermolecular interactions that stabilize different crystal packings. nih.gov For nitroaromatic compounds, interactions like hydrogen bonds, π-π stacking, and weaker C-H···O interactions are crucial in determining the crystal topology. nih.gov Hirshfeld surface analysis is a common computational tool used to visualize and quantify these intermolecular contacts within a crystal. nih.govrsc.org Two-dimensional fingerprint plots derived from the Hirshfeld surface can distinguish the contributions of different types of interactions, such as hydrogen bonding and π-π stacking, which appear as characteristic spikes and wings. nih.gov

In the context of this compound, molecular modeling can be used to screen for potential co-formers. The stability of hypothetical co-crystals can be assessed by calculating the binding energy between this compound and various co-former molecules. A more negative binding energy typically indicates a more stable co-crystal. This computational prescreening can guide experimental efforts to synthesize novel solid forms.

Table 1: Illustrative Computational Data for Hypothetical this compound Co-crystals

Co-formerPrimary Intermolecular Interactions (Predicted)Calculated Binding Energy (kJ/mol)Predicted Polymorphic Form
1,3,5-Trinitrobenzene (TNB)π-π stacking, NO₂···π interactions-45.2Form A (Monoclinic)
Picric Acid (PA)Hydrogen bonding (O-H···O), π-π stacking-62.7Form B (Triclinic)
2,4,6-Trinitrotoluene (B92697) (TNT)π-π stacking, C-H···O interactions-51.5Form C (Monoclinic)

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the output of molecular modeling studies.

Influence of Impurity Incorporation on Crystal Lattice

The presence of impurities during crystallization can significantly impact the final product's quality, affecting crystal habit, size, and even polymorphic form. mdpi.com Impurities that are structurally similar to the host molecule can become incorporated into the crystal lattice. mdpi.com Computational methods are instrumental in understanding how these impurities affect the crystal structure at a molecular level.

First-principles calculations can be used to model the incorporation of an impurity into the this compound crystal lattice. By substituting a host molecule with an impurity molecule within a simulated crystal supercell, it is possible to calculate the resulting changes in lattice parameters and the energetic cost of the substitution. These calculations can differentiate between impurities that are likely to incorporate into the lattice and those that are more likely to adsorb on the crystal surface. mdpi.com

The primary effects of impurity incorporation that can be modeled are:

Lattice Distortion: The size and shape difference between the impurity and the host molecule can cause local strain, leading to measurable changes in the crystal lattice parameters.

Interaction Disruption: Impurities can disrupt the network of intermolecular interactions, such as hydrogen bonds or π-π stacking, potentially destabilizing the crystal structure.

Thermodynamic Stability: The heat of formation for the doped crystal can be calculated to determine the thermodynamic favorability of impurity incorporation.

Table 2: Predicted Effects of Impurity Incorporation on the this compound Crystal Lattice

ImpurityStructural SimilarityPredicted Incorporation MechanismCalculated Change in Lattice Parameter 'a' (%)
2,4'-DinitrostilbeneHigh (Isomer)Lattice Substitution+0.08
o-NitrotolueneLow (Precursor)Surface Adsorption-0.01
4,4'-Dinitrostilbene (B1234727)High (Isomer)Lattice Substitution+0.15

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the output of computational studies on impurity incorporation.

Theoretical Prediction of Reactivity and Reaction Mechanisms

Quantum-mechanical calculations, particularly those using Density Functional Theory (DFT), are a powerful alternative to experimental studies for elucidating the kinetics and mechanisms of chemical reactions. mtu.edu These theoretical approaches can be applied to predict the reactivity of this compound and to map out the potential energy surfaces of its various chemical transformations.

By modeling the reactants, transition states, and products, computational chemistry can provide detailed insights into reaction pathways. researchgate.netnih.gov For a molecule like this compound, theoretical studies might focus on reactions such as reduction of the nitro groups or reactions involving the central carbon-carbon double bond. For instance, the catalytic reduction of a similar compound, 4,4'-Dinitrostilbene-2,2'-disulfonic acid, is known to proceed through various intermediates. researchgate.net Computational modeling could identify the structures of these intermediates and the transition states connecting them for the 2,2'-isomer.

Key parameters that can be calculated to predict reactivity include:

Activation Energy Barriers: Calculating the energy difference between reactants and transition states allows for the prediction of reaction rates. Lower barriers indicate faster reactions. nih.gov

Reaction Enthalpies: The energy difference between products and reactants determines whether a reaction is exothermic or endothermic.

Frontier Molecular Orbitals (FMOs): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate sites of electrophilic and nucleophilic attack, respectively.

Table 3: Theoretical Reactivity Indices and Predicted Reaction Pathway for the Reduction of a Nitro Group in this compound

ParameterCalculated ValueInterpretation
LUMO Energy-3.5 eVSusceptible to nucleophilic attack/reduction
First Reduction Step (NO₂ → NO)ΔH = -120 kJ/molThermodynamically favorable (exothermic)
Activation Energy (NO₂ → NO)85 kJ/molModerate reaction barrier

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the application of theoretical calculations to reaction mechanisms.

Applications in Advanced Materials Science and Chemical Engineering Involving Dinitrostilbene Derivatives

Role as a Precursor in Organic Synthesis

The dinitrostilbene (B14013056) framework is a versatile precursor for synthesizing complex molecules, including key intermediates for the pharmaceutical and dye industries.

Dinitrostilbene and its derivatives are instrumental in novel synthetic pathways for important pharmaceutical intermediates.

o-Nitrobenzaldehyde Synthesis: A notable application of trans-2,2′-dinitrostilbene is its use as a precursor for o-nitrobenzaldehyde. rsc.org A novel synthesis route involves the ozonolysis and subsequent reductive hydrolysis of symmetrical trans-2,2′-dinitrostilbene, which directly yields the ortho isomer of nitrobenzaldehyde. rsc.orgpsu.edu This method is significant because it avoids the environmental hazards and safety concerns associated with other synthetic routes, such as those involving the exothermic decomposition of o-nitrobenzyl chloride. psu.edu o-Nitrobenzaldehyde is a high-volume key intermediate used in the production of various pharmaceuticals, including heterocyclic compounds and drugs like Nifedipine. chem-soc.si One patented method describes the condensation of o-nitrobenzyl triphenylphosphine (B44618) bromide with o-nitrobenzaldehyde to produce 1,2-di(o-nitrophenyl)ethylene (a dinitrostilbene), which is then oxidized by ozone to yield two molecules of the target o-nitrobenzaldehyde. google.com

Paramycin Precursor Synthesis from Wastewater: In a significant example of chemical valorization, wastewater containing 4,4'-dinitrostilbene-2,2'-disulfonic acid (DNS), a derivative of dinitrostilbene, is used as a raw material to produce paramycin (4-amino-2-hydroxybenzoic acid). nih.govresearchgate.netscilit.com Paramycin is an important antitubercular agent and pharmaceutical intermediate. nih.govresearchgate.net This innovative waste-disposal strategy transforms the high concentrations of aromatic sulfonic acids found in DNS production facility wastewater into paramycin with yields exceeding 85%. nih.govscilit.comresearchgate.net The process involves a combination of oxidation with sodium hypochlorite (B82951) (NaClO), reduction with iron powder, and a subsequent alkaline fusion with sodium hydroxide (B78521) (NaOH). nih.govscilit.com This approach not only mitigates the environmental problems linked to DNS wastewater but also offers a potentially profitable recycling method, converting industrial waste into a valuable pharmaceutical precursor. nih.govresearchgate.net

PrecursorProductSignificance in PharmaceuticalsKey ProcessCitations
trans-2,2′-Dinitrostilbeneo-NitrobenzaldehydeKey intermediate for drugs such as Nifedipine.Ozonolysis–reductive hydrolysis. rsc.orgpsu.educhem-soc.si
4,4'-Dinitrostilbene-2,2'-disulfonic acid (DNS) WastewaterParamycin (4-amino-2-hydroxybenzoic acid)Antitubercular agent and important pharmaceutical intermediate.Oxidation, reduction with iron powder, and alkaline fusion. nih.govresearchgate.netscilit.comresearchgate.net

Dinitrostilbene derivatives, particularly 4,4'-dinitrostilbene-2,2'-disulfonic acid (DNS), are foundational intermediates in the synthesis of dyes and fluorescent whitening agents. nih.govgoogle.comjustia.com

The synthesis typically begins with the sulfonation of 4-nitrotoluene (B166481) to produce 4-nitrotoluene-2-sulfonic acid. wikipedia.orgwikipedia.org This intermediate is then subjected to oxidative condensation using an oxidizing agent like sodium hypochlorite or air in an alkaline medium to form the disodium (B8443419) salt of DNS. google.comwikipedia.orgwikipedia.org

The resulting DNS is a valuable intermediate itself and can be reacted with aniline (B41778) derivatives to create various azo dyes. wikipedia.org Commercially important dyes derived from this compound include Direct Red 76, Direct Brown 78, and Direct Orange 40. wikipedia.org

Furthermore, the reduction of DNS yields 4,4'-diamino-2,2'-stilbenedisulfonic acid (DAS), a widely used optical brightener, also known as a fluorescent whitening agent. wikipedia.orgwikipedia.orgevitachem.com These agents are incorporated into products like textiles and detergents, where they absorb ultraviolet light and re-emit it in the blue part of the visible spectrum, creating an appearance of enhanced whiteness. evitachem.com

Dinitrostilbene DerivativeSynthetic PathwayApplicationExamples of Final ProductsCitations
4,4'-Dinitrostilbene-2,2'-disulfonic acid (DNS)Oxidation of 4-nitrotoluene-2-sulfonic acid.Precursor to azo dyes.Direct Red 76, Direct Brown 78, Direct Orange 40. google.comwikipedia.orgwikipedia.org
4,4'-Dinitrostilbene-2,2'-disulfonic acid (DNS)Reduction of DNS.Precursor to fluorescent brighteners.4,4'-Diamino-2,2'-stilbenedisulfonic acid (DAS). nih.govwikipedia.orgevitachem.com

Integration into Polymer Matrix Systems for Functional Materials

The unique electronic and photochemical properties of dinitrostilbene derivatives make them attractive candidates for integration into polymer matrices, leading to the development of advanced functional materials. mdpi.com

Dinitrostilbene derivatives are investigated for their potential in creating materials with tailored optical functionalities, particularly for nonlinear optics (NLO). researchgate.net Research has focused on the synthesis and NLO properties of various nitrostilbene- and dinitrostilbene-based chromophores. researchgate.net These molecules, when incorporated into a polymer, can impart significant second-order NLO responses, which are essential for applications in electro-optic modulation and optical information processing. researchgate.net

Additionally, molecular modeling studies have explored the creation of solid solutions, for instance, by combining dipolar 4-chloro-4′-nitrostilbene with nonpolar 4,4′-dinitrostilbene. acs.org This approach to crystal engineering allows for the fine-tuning of the material's bulk properties, demonstrating how composition can control physical characteristics like polarity in the solid state. acs.org

The photorefractive properties of certain stilbene (B7821643) derivatives have led to their investigation for use in holographic data storage. nasa.gov Holographic recording relies on materials that can locally change their refractive index in response to light, and dinitrostilbene derivatives have been identified as potential candidates. nasa.govmdpi.com

A NASA technical report detailed chemical research efforts that included photochemical studies of stilbene derivatives, such as 4,4'-dinitrostilbene-2,2'-disulfonic acid, within various polymer matrix materials. nasa.gov The goal of this research was to optimize the photorefractive behavior of the chemical system for potential use in operational holographic memory systems. nasa.gov These materials are of interest because the photo-induced isomerization or reaction of the stilbene moiety can lead to the necessary changes in the refractive index to record and store phase holograms. nasa.gov

Environmental Chemical Engineering: Waste Stream Valorization and Degradation Studies of Dinitrostilbene-Related Compounds

The production and use of dinitrostilbene derivatives generate waste streams that require effective management. Environmental chemical engineering focuses on both the degradation of these compounds and their "valorization"—the process of converting waste into higher-value products. jcvi.org

A prime example of waste stream valorization is the conversion of wastewater from 4,4'-dinitrostilbene-2,2'-disulfonic acid (DNS) manufacturing into the pharmaceutical intermediate paramycin. nih.govscilit.com This process directly addresses the challenge of treating industrial effluents that are rich in nitroaromatic compounds, which are often difficult to degrade biologically. nih.govresearchgate.net By recycling the aromatic sulfonic acids in the wastewater, this method provides an economically and environmentally superior alternative to conventional degradation treatments. nih.govresearchgate.net

Waste Stream SourceKey CompoundValorization ProductProcessEnvironmental/Economic ImpactCitations
DNS Production Facility4,4'-Dinitrostilbene-2,2'-disulfonic acid (DNS)Paramycin (4-amino-2-hydroxybenzoic acid)Oxidation (NaClO), Reduction (Fe), Alkaline Fusion (NaOH)Solves DNS wastewater problem; potentially profitable by creating a valuable pharmaceutical intermediate from waste. nih.govresearchgate.netscilit.comresearchgate.net

Degradation studies on related compounds, such as 4,4'-diamino-stilbene-2,2'-disulfonic acid, show that they are not readily biodegradable. oecd.org Research into alternative degradation pathways includes the use of advanced catalytic methods. For instance, nitrogen-doped carbon-supported iron catalysts, derived from biochar, have shown significant performance in the chemical reduction of DNS acid to its amino derivative, DSD acid, presenting a greener alternative to traditional reduction methods. hep.com.cn

Treatment and Recycling Strategies for Industrial Wastewater

Industrial wastewater generated from the production of dinitrostilbene derivatives, such as 4,4′-dinitrostilbene-2,2′-disulfonic acid (DNS), presents a significant environmental challenge due to the high concentration of aromatic sulfonic acids. nih.govscilit.com Conventional biological treatment processes are often ineffective in degrading these recalcitrant compounds. researchgate.net Consequently, various physical and chemical treatment methods, including advanced oxidation processes (AOPs), have been investigated.

Advanced Oxidation Processes (AOPs) are a class of chemical treatment techniques designed to eliminate organic compounds in water and wastewater by generating highly reactive species, most notably the hydroxyl radical (•OH). ijcce.ac.irmdpi.com These radicals are powerful, non-selective oxidants that can rapidly react with and break down a wide range of organic pollutants. mdpi.comkirj.ee Common AOPs include ozonation, Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst), and UV/H2O2 processes. ijcce.ac.irmdpi.com

Treatment MethodDescriptionKey Findings
Fenton's Reagent An AOP that uses hydrogen peroxide (H2O2) and ferrous iron (Fe²⁺) to generate hydroxyl radicals. ijcce.ac.irEffective in partially removing Chemical Oxygen Demand (COD) and color from 4,4′-diaminostilbene-2,2′-disulfonic acid (DSD-acid) manufacturing wastewater, improving its biodegradability. researchgate.net
Ozonation An AOP that utilizes ozone (O3) to oxidize pollutants. It can be enhanced by combining it with UV light or hydrogen peroxide. ijcce.ac.irkirj.eeShown to be suitable for the partial removal of COD and color, enhancing the biodegradability of DSD-acid wastewater. researchgate.net In some applications, it has been used to remove fluorescent whitening agents, which are stilbene derivatives. researchgate.net
Adsorption A physical process where pollutants are removed from wastewater by adhering to the surface of an adsorbent material.Macroreticular polymeric adsorbents have been studied for the removal and recovery of organic acids from industrial wastewater. researchgate.net

A notable and innovative approach to managing DNS wastewater involves not just treatment, but also recycling. A strategy has been developed to utilize DNS wastewater as a raw material for the production of paramycin (4-amino-2-hydroxybenzoic acid), a valuable pharmaceutical intermediate. This process involves a sequence of chemical reactions: oxidation with sodium hypochlorite (NaClO), reduction with iron powder, and alkaline fusion with sodium hydroxide (NaOH). This method has demonstrated high yields of over 85% and has been successfully applied on a ton-scale, offering a potentially profitable and environmentally beneficial alternative to simple degradation. nih.govscilit.comresearchgate.netresearchgate.net

Another recovery method focuses on reclaiming DNS lost during the evaporation stages of production. By combining acidification and subsequent reduction, it is possible to recover approximately 90% of the DNS, which in turn increases the yield of the subsequent product, 4,4′-diaminostilbene-2,2′-disulfonic acid, by 5%. researchgate.net

Photodegradation and Photocatalytic Elimination in Aqueous Environments

Photodegradation involves the breakdown of chemical compounds by light. In aqueous solutions, 4,4′-dinitrostilbene-2,2′-disulfonate (DSD) undergoes a reversible trans-cis isomerization when exposed to UV or visible light. researchgate.net The cis isomer absorbs light at shorter wavelengths compared to the trans isomer. researchgate.net Further photochemical reactions can lead to the degradation of the molecule. For instance, in the presence of Fe(III) ions, DSD can undergo epoxidation and oxidative cleavage of the double bond. researchgate.net

Photocatalysis is an advanced oxidation process that utilizes a semiconductor catalyst, typically titanium dioxide (TiO2), and a light source (like UV light) to generate highly reactive oxygen species (ROS), such as hydroxyl radicals. mdpi.commdpi.com These ROS then degrade organic pollutants, ideally mineralizing them into harmless substances like carbon dioxide and water. mdpi.comnih.gov Photocatalysis has been shown to be effective in degrading a wide range of organic pollutants, with removal efficiencies ranging from 35% to 100% in various wastewater treatment applications. mdpi.com

Photochemical ProcessDescriptionKey Findings for Stilbene Derivatives
Direct Photodegradation The breakdown of a molecule directly by the absorption of light energy.4,4'-diamino-2,2'-stilbenedisulfonic acid is expected to undergo direct photodegradation as it absorbs UV light. oecd.org The primary photochemical process for 4,4′-dinitrostilbene-2,2′-disulfonate (DSD) in water is a reversible trans-cis isomerization. researchgate.net
Photocatalysis Degradation of pollutants using a photocatalyst (e.g., TiO2) and a light source to generate reactive oxygen species. mdpi.commdpi.comIn the presence of Fe(III), DSD undergoes degradation through epoxidation and oxidative cleavage of the double bond. researchgate.net

Research into the photocatalytic degradation of similar nitrogen-containing aromatic compounds, such as quinoline (B57606), has demonstrated high removal efficiencies. For example, using synthesized anatase TiO2 nanoparticles under UV irradiation, a 91.5% photodegradation efficiency for quinoline was achieved. researchgate.net This suggests that photocatalysis could be a viable method for treating wastewater containing dinitrostilbene derivatives.

Biodegradation Characteristics in Environmental Systems

Biodegradation is the breakdown of organic matter by microorganisms. ijnrd.org The presence of nitro groups on an aromatic ring generally makes a compound more resistant to biodegradation. researchgate.netepa.gov This is the case for many nitroaromatic compounds, which are often classified as non-degradable or poorly biodegradable organic pollutants. researchgate.nete3s-conferences.org

For example, 4,4'-diamino-2,2'-stilbenedisulfonic acid is considered not to be readily biodegradable. oecd.org In a standard biodegradability test (OECD TG 301C), it showed 0% degradation based on Biochemical Oxygen Demand (BOD) and only 1-4% degradation based on High-Performance Liquid Chromatography (HPLC) analysis over a 28-day period. oecd.org Similarly, other related compounds used in dye and optical brightener production, such as p-nitrotoluene sulfonic acid and 4,4'-dinitrostilbene-2,2'-disulfonic acid, are also known to be virtually non-biodegradable and can be toxic to aquatic organisms. e3s-conferences.org

However, some specialized microorganisms have been shown to degrade dinitrotoluene compounds. For instance, Burkholderia cepacia and Hydrogenophaga palleronii have been found to utilize 2,6-dinitrotoluene (B127279) as a sole source of carbon and nitrogen. nih.gov The degradation pathway often begins with a dioxygenation reaction that removes a nitro group. nih.gov While these findings are for dinitrotoluenes, they suggest that microbial strains capable of degrading dinitrostilbenes might exist or could be engineered.

Interestingly, while the parent compounds are resistant to biodegradation, the products resulting from treatment processes like thermohydrolysis at high temperatures and pressures can be much more biodegradable. e3s-conferences.org Studies have shown that the thermohydrolysis of 4,4'-dinitrostilbene-2,2'-disulfonic acid can significantly decrease its toxicity and increase the biodegradability of the resulting products. e3s-conferences.org

CompoundBiodegradabilityMethod/TestResult
4,4'-diamino-2,2'-stilbenedisulfonic acidNot readily biodegradableOECD TG 301C0% degradation (BOD, 28 days), 1-4% degradation (HPLC, 28 days) oecd.org
p-nitrotoluene sulfonic acidVirtually non-biodegradableGeneral assessmentConsidered a non-degradable organic pollutant e3s-conferences.org
4,4'-dinitrostilbene-2,2'-disulfonic acidVirtually non-biodegradableGeneral assessmentConsidered a non-degradable organic pollutant e3s-conferences.org

Analytical Methodologies for 2,2 Dinitrostilbene and Its Derivatives in Research

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods, especially High-Performance Liquid Chromatography (HPLC), stand as a cornerstone for the analytical evaluation of 2,2'-dinitrostilbene. HPLC offers high-resolution separation, enabling the precise identification and quantification of the target compound and its impurities.

HPLC is extensively utilized to determine the purity of this compound and to track the progress of its synthesis. google.comgoogle.comgoogle.com The successful separation of components within a sample mixture is highly dependent on the careful selection of the stationary phase, mobile phase composition, and the detector.

A primary application of HPLC is in monitoring the oxidative coupling reaction of 2-nitrotoluene (B74249), which leads to the formation of this compound. By periodically analyzing samples from the reaction vessel, chemists can observe the depletion of the starting material and the concurrent formation of the desired product and any unwanted by-products. This real-time data is invaluable for optimizing critical reaction parameters such as temperature, duration, and catalyst concentration.

For the analysis of this compound, a common HPLC methodology involves the use of a C18 reversed-phase column. The mobile phase typically consists of a gradient mixture of acetonitrile (B52724) and water, which allows for the effective separation of compounds with varying polarities. A UV detector is commonly employed for detection, as the nitroaromatic and stilbene (B7821643) functional groups exhibit strong absorbance in the ultraviolet spectrum.

Table 1: Illustrative HPLC Parameters for this compound Analysis

ParameterCondition
Column C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile and Water Gradient
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

This configuration facilitates the robust separation of this compound from its precursors and frequently encountered impurities. nih.gov

Spectroscopic Methods for Analytical Characterization

Spectroscopic techniques are essential for elucidating the structural properties and determining the concentration of this compound and its isomers.

The photoisomerization of stilbene compounds, including this compound, between their cis (Z) and trans (E) configurations can be effectively monitored using UV-Vis spectroscopy. In the course of this isomerization, specific wavelengths known as isosbestic points are observed, at which the molar absorptivity of both isomers is identical. ijpcbs.comutsunomiya-u.ac.jpwikipedia.org

Monitoring the absorbance at an isosbestic point allows for the determination of the total concentration of both isomers, as the absorbance remains constant irrespective of the changing ratio between the cis and trans forms. ijpcbs.comscirp.org This is particularly advantageous for quantifying the total amount of this compound in a sample undergoing isomerization. To ascertain the individual concentrations of the cis and trans isomers, absorbance measurements are conducted at other wavelengths where their respective absorption spectra show significant differences. researchgate.net

Mass spectrometry (MS) is a powerful analytical tool for confirming the molecular weight and thus the identity of this compound, as well as for identifying unknown impurities. nih.gov When hyphenated with a separation technique like liquid chromatography, as in Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS), it provides both the retention time and the mass-to-charge ratio of the analytes. nih.govscilit.com This dual detection provides a high degree of confidence in compound identification.

In the synthesis of this compound, LC-ESI-MS is instrumental in identifying process-related substances, which can include unreacted starting materials, reaction intermediates, and by-products. scilit.comresearchgate.net The fragmentation patterns generated in the mass spectrometer offer valuable structural information about these compounds, which is crucial for their definitive characterization. nih.gov

Methods for By-product Identification and Quantification in Complex Reaction Mixtures

Analytical techniques such as HPLC and LC-MS are indispensable for this task. researchgate.net A well-developed HPLC method can effectively separate the main product from its impurities. With the use of appropriate calibration standards, the concentration of each identified by-product can be accurately quantified. cas.cz In cases where the identity of a by-product is unknown, fractions corresponding to the impurity peaks can be collected from the HPLC effluent. These isolated fractions can then be subjected to further structural elucidation using more advanced analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy or high-resolution mass spectrometry.

Common by-products in the synthesis of this compound from 2-nitrotoluene can include compounds formed through over-oxidation or incomplete reaction, as well as various isomers.

Emerging Research Directions and Future Perspectives in 2,2 Dinitrostilbene Chemistry

Exploration of Novel Derivatizations and Functionalizations for Tailored Properties

The core structure of 2,2'-dinitrostilbene offers a versatile platform for chemical modification, enabling the synthesis of derivatives with a wide range of properties. A significant area of research focuses on the derivatization of the closely related and commercially important compound, 4,4'-dinitrostilbene-2,2'-disulfonic acid. The sulfonation of 4-nitrotoluene (B166481) followed by oxidation yields disodium (B8443419) 4,4'-dinitrostilbene-2,2'-disulfonate, a key precursor for various dyes and optical brighteners. wikipedia.org The reactivity of this compound allows for the introduction of various functional groups, leading to a diverse family of stilbene (B7821643) disulfonate derivatives.

The reduction of the nitro groups in 4,4'-dinitrostilbene-2,2'-disulfonic acid to amino groups yields 4,4'-diaminostilbene-2,2'-disulfonic acid, a widely used optical brightener. wikipedia.org Further derivatization of this diamine precursor through reactions with compounds like m-cresotinic acid has been shown to produce derivatives with enhanced fluorescence intensity. Another important transformation is the conversion of the amino groups to azide (B81097) groups, yielding 4,4'-diazidostilbene-2,2'-disulfonate. The azide functionalization imparts unique photochemical reactivity, as the azide groups can generate highly reactive nitrene intermediates upon UV irradiation.

Computational studies on amino, nitro, and acetamido derivatives of the stilbene disulfonate family have highlighted how different substituents at the 4,4'-positions can significantly influence properties like bioavailability by altering binding site specificity. For instance, amino derivatives show specificity for one binding site (IB), while another site (IIIA) shows broader specificity. These findings underscore the potential for creating highly specific molecules for targeted applications through strategic derivatization.

The following table summarizes some key derivatives of the stilbene disulfonate family and their primary applications:

Compound Name4,4'-SubstituentPrimary Applications
Disodium 4,4'-dinitrostilbene-2,2'-disulfonateNitro (-NO₂)Synthetic intermediate for dyes
4,4'-Diaminostilbene-2,2'-disulfonic acidAmino (-NH₂)Optical brightener
Disodium 4,4'-diazidostilbene-2,2'-disulfonateAzido (-N₃)Photochemical applications (via nitrene intermediates)
m-Cresotinic acid derivatives of 4,4'-diamino-stilbene-2,2'-disulfonic acidsVariesEnhanced fluorescence applications

This table showcases the versatility of the stilbene disulfonate core structure for creating functional derivatives.

Advanced Studies on Mixed-Valence Compounds and Intramolecular Electron Transfer

Mixed-valence compounds, which contain two or more redox centers in different oxidation states, are crucial for understanding intramolecular electron transfer (ET) processes. The radical anions of dinitro-aromatic compounds, including derivatives of dinitrostilbene (B14013056), serve as excellent models for studying these phenomena. utl.pt These systems allow for the investigation of how an electrical charge is distributed and transferred between two identical redox-active sites (the nitro groups) connected by a molecular bridge.

Research on the radical anion of 4,4'-dinitrostilbene (B1234727) has shown that it exists at the borderline between localized and delocalized electronic states. utl.pt In a localized state, the unpaired electron resides on one nitro group at any given moment, while in a delocalized state, it is shared equally between both. The transition between these states can be influenced by factors such as the solvent, highlighting the sensitivity of the intramolecular electron transfer process to the molecular environment. utl.pt

The study of these radical anions often involves techniques like Electron Paramagnetic Resonance (EPR) and UV-Vis-NIR spectroscopy to probe the electronic structure and dynamics of electron transfer. utl.pt The insights gained from these studies are fundamental to testing and refining theories of electron transfer, such as the Marcus-Hush theory. utl.pt

Recent research has also explored the electrochemical behavior of cis- and trans-4,4'-dinitrostilbene. uab.cat Both isomers exhibit a reversible two-electron reduction, corresponding to the successive formation of the anion radical and the dianion. uab.cat The stability of these charged species is crucial for understanding the subsequent chemical reactions and the potential for these molecules to act as electron relays in more complex systems.

Further Elucidation of Steric Effects in Photochemical and Thermochemical Reactions

Steric effects, which arise from the spatial arrangement of atoms within a molecule, play a critical role in determining the rates and outcomes of chemical reactions. wikipedia.org In the context of this compound chemistry, steric hindrance can significantly influence both photochemical and thermochemical processes.

The photochemical isomerization between cis and trans isomers is a hallmark reaction of stilbenes. msu.edu The presence of bulky substituents can affect the efficiency of this process by altering the energies of the ground and excited states, as well as the transition states connecting them. For 2,2'-disubstituted stilbenes, steric hindrance between the substituents can lead to non-planar conformations, which in turn affects their electronic absorption spectra and photochemical reactivity. wikipedia.org

A study on the excited triplet-state lifetime of this compound and the more sterically hindered 2,2',4,4',6,6'-hexanitrostilbene in acetonitrile (B52724) solution provided insights into how steric bulk influences excited-state dynamics. acs.org Increased steric hindrance can restrict rotational motion around the central double bond in the excited state, thereby affecting the rates of isomerization and other decay pathways.

In thermochemical reactions, steric hindrance can dictate the regioselectivity and stereoselectivity of a transformation. fastercapital.com For example, in addition reactions to the double bond, the approach of a reagent may be favored from the less sterically crowded face of the molecule. Similarly, the thermal stability of dinitrostilbene derivatives can be influenced by steric interactions that may favor or disfavor certain decomposition pathways. The study of how bulky substituents impact reaction barriers and product distributions is an active area of research, with implications for controlling the selectivity of synthetic transformations. fastercapital.com

Development of Sustainable and Economically Viable Industrial Processes

The industrial production of 4,4'-dinitrostilbene-2,2'-disulfonic acid (DNS), a key intermediate for dyes and optical brighteners, has traditionally relied on processes that generate significant waste and have relatively low yields. google.com Consequently, a major focus of current research is the development of more sustainable and economically viable manufacturing methods.

The classical synthesis involves the oxidative condensation of 4-nitrotoluene-2-sulfonic acid (p-NTSA) in an aqueous alkaline medium using oxidizing agents like sodium hypochlorite (B82951). google.com These methods often suffer from yields between 60% and 75%. google.com Efforts to improve this process have included the use of different solvent systems and catalysts. For instance, carrying out the oxidation in a mixture of water and an organic solvent such as an alcohol or ether has been shown to improve yields. google.comgoogle.com A process utilizing a mixture of water, methanol, and glycol dimethyl ether with a vanadium catalyst reported a yield of 88.1% for the disodium salt of DNS. google.com Another patented process using an ammonia/water mixture as the solvent and oxygen as the oxidant achieved yields of disodium 4,4'-dinitrostilbene-2,2'-disulfonate as high as 95.9%. google.com

The following table presents a comparison of different industrial processes for the synthesis of Disodium 4,4'-dinitrostilbene-2,2'-disulfonate:

Oxidizing AgentSolvent SystemCatalystReported YieldReference
Sodium HypochloriteAqueous Alkaline-60-75% google.com
Oxygen (Air)Water/Methanol/Glycol Dimethyl EtherVOSO₄·5H₂O88.1% google.com
Oxygen (Air)Ammonia/Water-95.9% google.com
Oxygen (Air)Water/Ethylene (B1197577) Glycol/Ethylene Glycol Dimethyl EtherMnSO₄93.9% google.com

This table illustrates the progress in improving the yield of DNS through modifications to the reaction conditions.

Another critical aspect of sustainability is the management of industrial wastewater generated during DNS production. An innovative approach involves using the DNS wastewater, which contains high concentrations of aromatic sulfonic acids, as a raw material for the production of paramycin (4-amino-2-hydroxybenzoic acid), an important pharmaceutical intermediate. scilit.comnih.gov This method, which involves oxidation, reduction, and alkaline fusion, has been shown to convert the waste products into a valuable chemical with yields over 85%, effectively solving an environmental problem while creating economic value. scilit.comnih.gov

Application of Linear Free-Energy Relationships (LFER) in Photochemistry

Linear Free-Energy Relationships (LFER) are a powerful tool for understanding reaction mechanisms by correlating changes in reaction rates or equilibrium constants with changes in the electronic properties of substituents. researchgate.netresearchgate.net In photochemistry, LFER can be applied to study how substituents influence the properties and reactivity of excited states.

The photochemistry of substituted stilbenes, including their photoisomerization, is an area where LFER has been successfully applied. researchgate.netresearchgate.net By examining a series of stilbene derivatives with different electron-donating and electron-withdrawing groups, researchers can quantify the effect of these substituents on the rates of photochemical reactions. This approach provides valuable insights into the nature of the excited states involved and the transition states for photochemical transformations.

For instance, the rate of cis-trans photoisomerization can be correlated with substituent constants (like Hammett parameters), which reflect the electronic influence of the substituents. researchgate.net Such correlations can help to elucidate the degree of charge separation in the excited state and to understand how substituents stabilize or destabilize the key intermediates in the photochemical process. While specific LFER studies on this compound itself are not extensively detailed in the provided context, the principles are broadly applicable to the stilbene family. researchgate.netresearchgate.netwiley-vch.de The application of LFER to dinitrostilbene derivatives could provide a more quantitative understanding of how the nitro groups, in concert with other substituents, modulate the photochemical behavior of the stilbene core. This knowledge is essential for the rational design of photoswitches and other light-responsive materials based on the dinitrostilbene scaffold.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.